

Application Notes and Protocols for GSK 650394 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397

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Introduction

GSK 650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase (SGK) isoforms, primarily SGK1 and SGK2.[1][2][3][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2][5] Dysregulation of the SGK1 signaling pathway has been implicated in the pathology of several diseases, including cancer and hypertension.[5] Notably, in prostate cancer, SGK1 is an androgen-regulated gene, and its expression is required for androgen-mediated cell proliferation.[5][6] **GSK 650394** acts as a competitive inhibitor of SGK1, making it a valuable tool for studying SGK1 function and a potential therapeutic agent.[5][6][7] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize SGK1 inhibitors like **GSK 650394**.

Quantitative Data Summary

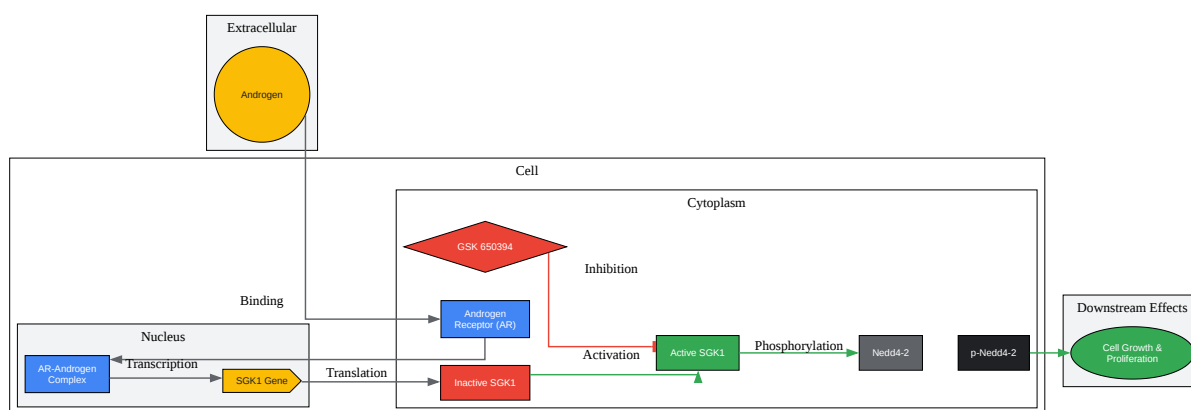
The inhibitory activity of **GSK 650394** has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data for easy comparison.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assays				
Scintillation Proximity Assay (SPA)	SGK1	IC50	62 nM	[1][3][4][5][7][8]
SGK2	IC50	103 nM	[1][3][4][5][7][8]	
Fluorescence Polarization Assay	SGK1	IC50	13 nM	[6][7]
Cell-Based Assays				
LNCaP Cell Growth Assay	LNCaP (prostate cancer)	IC50	~ 1 μ M	[2][3][5][6][7][8]
Short-Circuit Current (SCC) Assay	Epithelial cells	IC50	0.6 μ M	[8]
XTT Cytotoxicity Assay	M1 cells	LC50	41 μ M	[5][8]
HeLa cells	LC50	> 100 μ M	[5][8]	
Aurora B Kinase Assay	Human Aurora B	IC50	5.68 μ M	[9]
Aspergillus fumigatus Aurora B	IC50	1.29 μ M	[9]	

Signaling Pathway

The diagram below illustrates the signaling pathway involving Androgen Receptor (AR) and SGK1 in prostate cancer cells. Androgen binding to AR leads to the induction of SGK1

expression. SGK1, in turn, can phosphorylate downstream targets like Nedd4-2, promoting cell growth and proliferation. **GSK 650394** inhibits the kinase activity of SGK1, thereby blocking these downstream effects.



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Androgen-AR-SGK1 signaling pathway inhibited by **GSK 650394**.

Experimental Protocols

Biochemical Assay: Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the ability of a compound to inhibit the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.

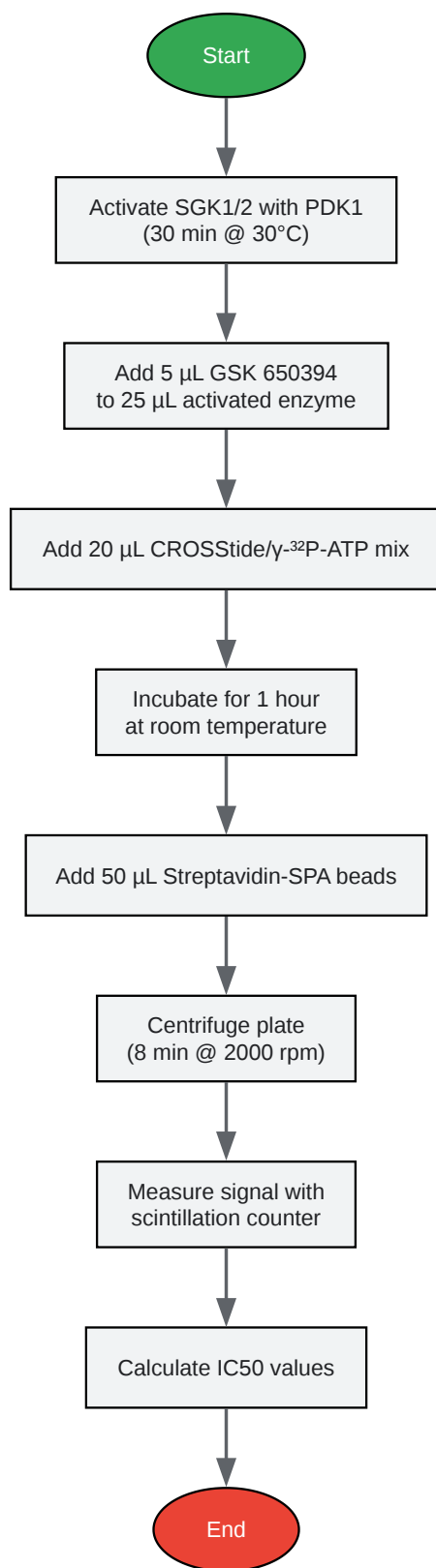
Materials:

- Activated SGK1 S422D or full-length SGK2
- PDK1
- Biotinylated CROSStide peptide substrate
- γ -³²P-ATP
- **GSK 650394** or other test compounds
- Assay Buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA
- Streptavidin-coated SPA beads
- Stop Solution: PBS with 0.1 M EDTA, pH 8.0
- 96-well microplates
- Scintillation counter (e.g., Packard TopCount NXT)

Procedure:

- Enzyme Activation: Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration) in assay buffer containing 0.15 mM ATP. Incubate for 30 minutes at 30°C.[\[1\]](#)
- Compound Addition: In a 96-well plate, add 5 µL of **GSK 650394** (or other test compounds at desired concentrations) to 25 µL of the activated enzyme mixture.[\[1\]](#)
- Reaction Initiation: Prepare a substrate mix containing biotinylated CROSStide peptide (75 µM final concentration) and γ -³²P-ATP in assay buffer. Add 20 µL of this mixture to each well to start the reaction.[\[1\]](#)

- Incubation: Incubate the plate for 1 hour at room temperature.[\[1\]](#)
- Reaction Termination and Detection: Add 50 μ L of a 25 mg/mL slurry of streptavidin-coated SPA beads in stop solution to each well.[\[1\]](#)
- Signal Measurement: Seal the plate and centrifuge for 8 minutes at 2000 rpm. Measure the signal for 30 seconds per well in a scintillation counter.[\[1\]](#)
- Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[\[1\]](#)



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Workflow for the SGK1/2 Scintillation Proximity Assay.

Cell-Based Assay: LNCaP Androgen-Stimulated Growth Inhibition

This assay assesses the ability of a compound to inhibit the growth of androgen-dependent prostate cancer cells.

Materials:

- LNCaP cells
- PRF-RPMI 1640 medium
- Charcoal-stripped fetal bovine serum (CS-FBS)
- Non-essential amino acids (NEAA)
- Sodium pyruvate (NaPyr)
- Synthetic androgen (e.g., R1881)
- **GSK 650394** or other test compounds
- 96-well plates
- Cell viability reagent (e.g., FluoReporter Blue)

Procedure:

- Cell Plating: Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 μ L of PRF-RPMI 1640 supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.[\[1\]](#)
- Hormone Deprivation: Grow cells for 3 days in charcoal-stripped media to deprive them of hormones.
- Treatment: On day 3, treat the cells with the desired hormone (e.g., R1881) with or without **GSK 650394**. This is done by replacing 50 μ L of the media with 50 μ L of fresh media containing a 2X concentration of the treatment.[\[1\]](#)

- Re-treatment: Repeat the treatment on days 5 and 7.[\[1\]](#)
- Cell Viability Measurement: On day 10, remove the media and measure the relative cell number using a cell viability assay according to the manufacturer's instructions.[\[1\]](#)
- Data Analysis: Determine the IC50 of the compound for inhibiting androgen-stimulated growth.

Cell-Based Assay: XTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is lethal to 50% of the cells (LC50), providing a measure of its general cytotoxicity.

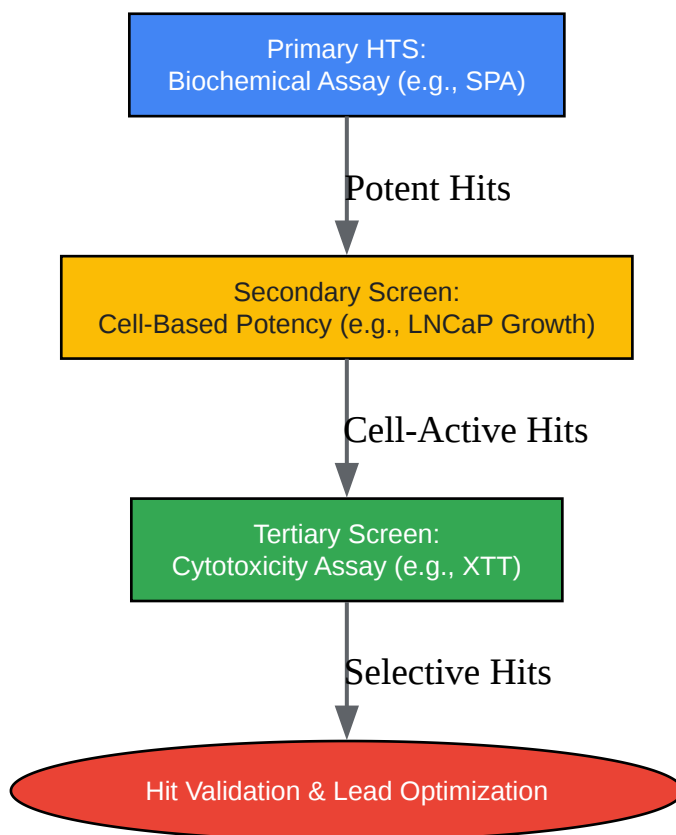
Materials:

- M-1 or HeLa cells
- Appropriate cell culture medium
- **GSK 650394** or other test compounds
- 96-well plates
- XTT labeling reagent
- Spectrophotometer

Procedure:

- Cell Plating: Plate cells in 96-well plates at an appropriate density.
- Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of **GSK 650394**.[\[8\]](#)
- XTT Addition: After the desired incubation period (e.g., 4 hours for HeLa, 24 hours for M-1 cells), add 50 μ L of activated XTT solution to each well.[\[8\]](#)
- Incubation: Incubate the plates for 2 hours.[\[8\]](#)

- Absorbance Measurement: Measure the absorbance at 490 nm using a spectrophotometer. [8]
- Data Analysis: Analyze the data to obtain LC50 values using appropriate software.[8]



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Logical workflow for a high-throughput screening cascade.

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